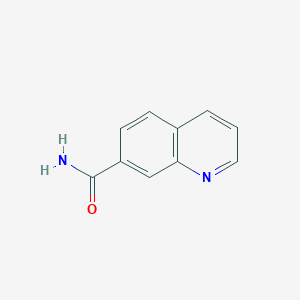![molecular formula C11H8N6 B8736965 2-(5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl)-pyrazine CAS No. 36646-14-7](/img/structure/B8736965.png)
2-(5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl)-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl)-pyrazine” is a compound that belongs to the class of 1,2,4-triazoles. Triazoles are five-membered rings which contain two carbons, three nitrogen atoms and occur in two possible isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . They are known for their stability and ability to bind to a wide variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques. For example, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, all energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .properties
CAS RN |
36646-14-7 |
|---|---|
Product Name |
2-(5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl)-pyrazine |
Molecular Formula |
C11H8N6 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyrazine |
InChI |
InChI=1S/C11H8N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H,(H,15,16,17) |
InChI Key |
DMINXODFXULDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



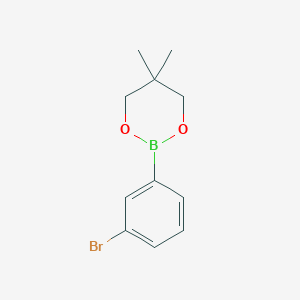

![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B8736918.png)
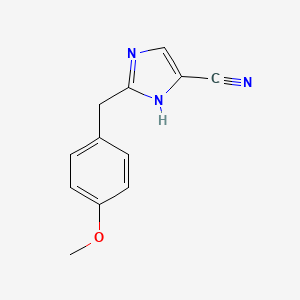
![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)
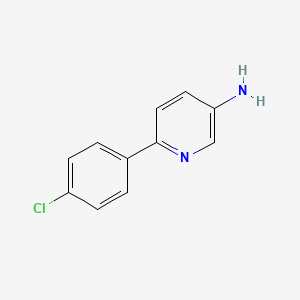

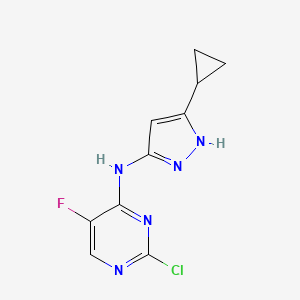
![4-[3-(4-Bromophenoxy)-propyl]-morpholine](/img/structure/B8736960.png)
![7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8736963.png)
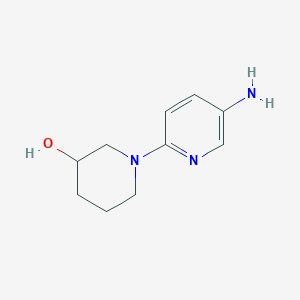
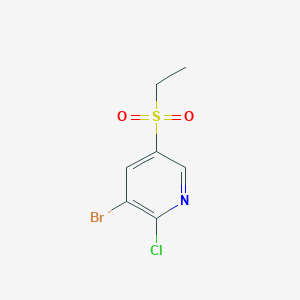
![4-Piperidinecarboxamide, 4-[(4-methylphenyl)amino]-](/img/structure/B8736971.png)
